ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzothiazole ring, a thienopyridine ring, and a carboxylate ester group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions The process may start with the formation of the benzothiazole ring, followed by the construction of the thienopyridine ring system
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitro groups if present in any intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, it might interact with enzymes or receptors in biological systems, influencing various biochemical pathways. The benzothiazole and thienopyridine rings could play a crucial role in these interactions, potentially binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which also feature the benzothiazole ring.
Thienopyridine Derivatives: Compounds such as clopidogrel, which contain the thienopyridine ring system.
Uniqueness
What sets ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate apart is its unique combination of these rings along with the carboxylate ester and amide functionalities. This unique structure could confer specific properties and reactivity that are not observed in simpler analogs.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-3-31-25(30)28-12-11-17-20(14-28)33-24(27-22(29)16-8-6-7-15(2)13-16)21(17)23-26-18-9-4-5-10-19(18)32-23/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTOQJVIPWSZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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